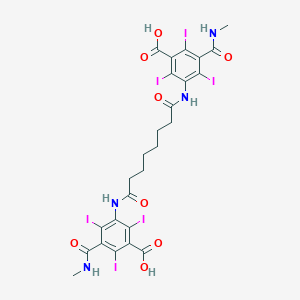
2,3-Dinitropyridin
Übersicht
Beschreibung
2,3-Dinitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of two nitro groups (-NO₂) attached to the second and third positions of a pyridine ring
Wissenschaftliche Forschungsanwendungen
2,3-Dinitropyridine has several scientific research applications:
Wirkmechanismus
Target of Action
Nitropyridines, in general, have been known to interact with various biological targets, including enzymes and cellular structures
Mode of Action
Nitropyridines, as a class of compounds, are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the nitro group on the pyridine ring can be selectively substituted under the action of nucleophiles . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitropyridines have been associated with various biochemical processes, including the regulation of enzyme activity and the disruption of cellular structures
Result of Action
Nitropyridines have been associated with various cellular effects, including the disruption of cellular structures and the alteration of enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine, which can be further nitrated to obtain 2,3-Dinitropyridine .
Industrial Production Methods: In an industrial setting, the production of 2,3-Dinitropyridine may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dinitropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures.
Substitution: Thiols in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).
Major Products:
Reduction: 2,3-Diaminopyridine.
Substitution: Various 2-substituted-3-nitropyridines.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitropyridine: Similar in structure but with nitro groups at the third and fifth positions.
2,4-Dinitropyridine: Nitro groups at the second and fourth positions.
2,6-Dinitropyridine: Nitro groups at the second and sixth positions.
Uniqueness: 2,3-Dinitropyridine is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different electronic and steric effects compared to other dinitropyridine isomers, making it suitable for specific applications in organic synthesis and materials science .
Eigenschaften
IUPAC Name |
2,3-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDGJAVWKTTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376473 | |
| Record name | 2,3-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-60-0 | |
| Record name | 2,3-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)








![4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid](/img/structure/B76843.png)
![22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)


